Product packaging for 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide(Cat. No.:CAS No. 90323-71-0)

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Cat. No.: B1394963
CAS No.: 90323-71-0
M. Wt: 204.19 g/mol
InChI Key: BZYHKQDFVPBUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide (CAS 90323-71-0) is a high-purity chemical compound supplied with a typical purity of 97% . This solid compound has a molecular weight of 204.19 g/mol and a molecular formula of C~9~H~8~N~4~O~2~ . It is a key synthetic intermediate characterized by the presence of a reactive carbohydrazide functional group attached to the 1,2,4-oxadiazole ring system. This structure makes it a valuable building block in medicinal chemistry and drug discovery research for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds . Researchers utilize this compound to create derivatives with potential biological activity. Please handle with appropriate care; this product is labeled with the GHS07 pictogram and may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4O2 B1394963 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide CAS No. 90323-71-0

Properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYHKQDFVPBUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide typically involves the reaction of benzohydrazide with cyanogen bromide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole moiety has been extensively investigated for its anticancer properties. Several derivatives of 5-phenyl-1,2,4-oxadiazole have shown promising results as potent anticancer agents.

  • Mechanism of Action : Many of these compounds induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of 3,5-diarylsubstituted derivatives that act as apoptosis inducers across various cancer cell lines, including human colon adenocarcinoma and breast cancer .
  • Case Study : In a study by Maftei et al., a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This indicates a moderate level of activity that could be enhanced through structural modifications.
CompoundCell Line TestedIC50 (µM)Activity Level
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineVarious92.4Moderate
3-Aryl-5-alkyl derivativesWiDr (colon)4.5High

Anti-inflammatory Properties

Research has also indicated that derivatives of 5-phenyl-1,2,4-oxadiazole possess anti-inflammatory effects.

  • Study Findings : A series of derivatives were tested for their anti-inflammatory activity in vivo using carrageenan-induced paw swelling models in rats. Results showed anti-inflammatory effects ranging from 33% to 62%, comparable to the standard drug Indomethacin .
CompoundAnti-inflammatory Activity (%)
Derivative A59.5
Derivative B61.9
Indomethacin (control)64.3

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is another area of interest. Research has demonstrated their effectiveness against various bacterial strains.

  • Broad Spectrum Activity : Some derivatives exhibited significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa . The introduction of halogen substituents has been noted to enhance this activity.

Agricultural Applications

Compounds based on the oxadiazole structure are also being explored for their use as plant protection agents.

  • Herbicidal and Insecticidal Properties : Research indicates that certain oxadiazole derivatives can act as herbicides and insecticides, with commercial applications already authorized for some compounds .

Synthesis and Structural Modifications

The synthesis of 5-phenyl-1,2,4-oxadiazole derivatives often involves cyclodehydration reactions and can be optimized using microwave-assisted techniques for enhanced yield and efficiency .

Mechanism of Action

The mechanism by which 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide Phenyl at position 3, carbohydrazide at 5 204.19 Positional isomer; altered electronic effects influence UV absorption (λmax) .
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide Oxadiazole isomer (1,3,4 vs. 1,2,4) 204.19 Reduced aromaticity; lower metabolic stability compared to 1,2,4-oxadiazoles .
5-Hydroxy-3-phenyl-1,2,4-oxadiazole Hydroxyl (-OH) at position 5 177.16 Increased acidity (pKa ~8.5); used in coordination chemistry .
5-Phenyl-1,2,4-triazole-3-thione Triazole core with thione (-SH) group 175.22 Smaller size; not a substrate for nucleoside phosphorylases due to steric limitations .
3-C-(methyl β-D-xylofuranosid-3-yl)-5-phenyl-1,2,4-oxadiazole Carbohydrate-substituted derivative 335.33 Enhanced solubility; explored in glycosidase inhibition studies .

Physicochemical Properties

  • UV Absorption :
    • 5-Phenyl-1,2,4-oxadiazole derivatives exhibit bathochromic shifts in λmax when substituted with electron-donating groups (e.g., 3,5-diphenyl-1,2,4-oxadiazole has λmax ~275 nm vs. 260 nm for 3-phenyl derivatives) due to extended conjugation .
  • Solubility: Carbohydrazide derivatives generally exhibit moderate aqueous solubility (~1–5 mg/mL), whereas hydroxyl or carbohydrate-substituted analogs (e.g., xylofuranosid derivatives) show enhanced solubility (>10 mg/mL) .

Key Research Findings

  • Synthetic Utility: this compound serves as a precursor for hydrazone formation, enabling the synthesis of Schiff bases with antiproliferative activity .
  • Enzymatic Interactions :

    • The carbohydrazide moiety facilitates hydrogen bonding with thymidylate synthase (TS) active sites, making it a scaffold for TS inhibitors in cancer therapy .

Biological Activity

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which contributes to its biological activity. The molecular formula is C13H12N4O2C_{13}H_{12}N_4O_2, and it features a phenyl group that enhances its lipophilicity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that 5-Phenyl-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study showed that various oxadiazole derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound displayed better activity against gram-positive bacteria compared to gram-negative strains .
CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
5-Phenyl-1,2,4-oxadiazole derivativeModerate to highLow

2. Anticancer Activity

The anticancer potential of 5-Phenyl-1,2,4-oxadiazole derivatives has been extensively studied:

  • In Vitro Studies : Compounds have shown promising activity against various cancer cell lines. For example, derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil in tests against liver carcinoma cell lines (HUH7) with IC50 values around 10.1 µM .
Cell LineIC50 Value (µM)Comparison to 5-FU (µM)
HUH710.1Better
PANC-118.78Comparable

The mechanism through which 5-Phenyl-1,2,4-oxadiazole derivatives exert their biological effects involves several pathways:

  • Enzyme Inhibition : These compounds have been shown to inhibit carbonic anhydrases (CAs), which are crucial in cancer metabolism. For example, certain derivatives achieved nanomolar inhibition of hCA IX and hCA II .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dhumal et al., the efficacy of oxadiazole derivatives against Mycobacterium bovis was evaluated. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that several compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized various cell lines including melanoma and pancreatic cancer cells .

Q & A

Q. What are the standard synthetic protocols for preparing 5-phenyl-1,2,4-oxadiazole-3-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves refluxing 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) in ethanol using piperidine as a catalyst. Reaction optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), prolonging reflux time (5–6 hours), and selecting proper recrystallization solvents (e.g., ethanol, dichloromethane) to improve yield and purity . For derivatives, Lawesson’s reagent is employed in cyclization steps to form thiazole or oxadiazole cores .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrazide and phenyl group connectivity.
  • IR spectroscopy : For identifying carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.
  • X-ray crystallography : Resolve molecular geometry and noncovalent interactions (e.g., CH⋯N, CH⋯π) using software like SHELXL .
  • Elemental analysis : Validate purity and stoichiometry .

Q. How are in vitro biological assays designed to evaluate the antitumor potential of 5-phenyl-1,2,4-oxadiazole derivatives?

Antitumor activity is assessed using panels of 60 cancer cell lines (e.g., NCI-60). Compounds are tested at 10 μM concentrations, with growth inhibition (GP) calculated after 48 hours. For example, sulfonamide derivatives showed selectivity against renal (786-0, GP 30.81%) and CNS (SNB-75, GP <80%) cancers . Dose-response studies and IC₅₀ determinations are critical for validating hits.

Q. What solvent systems and recrystallization techniques are effective in purifying this compound?

Ethanol and dichloromethane are preferred for recrystallization due to their polarity and compatibility with hydrazide intermediates. Piperidine-catalyzed reactions often yield solids that precipitate upon cooling, which are filtered and washed with cold ethanol . For sulfonamide derivatives, chromatographic purification (e.g., silica gel) may be required .

Q. What are the key considerations in selecting coupling reagents for functionalizing the carbohydrazide moiety?

Reagents must avoid hydrolyzing the oxadiazole ring. Active methylene compounds (e.g., diethylmalonate) are coupled under mild, anhydrous conditions. For sulfonyl chloride intermediates, oxidative chlorination with SOCl₂ or PCl₅ ensures efficient conversion to sulfonamides .

Advanced Research Questions

Q. How do substituent effects influence the reaction pathways and kinetics of this compound derivatives in rearrangement reactions?

Substituents on arylhydrazones dictate reaction mechanisms (specific-acid-catalyzed, uncatalyzed, or general-base-catalyzed). Electron-withdrawing groups (e.g., nitro) favor hydrolysis at low pH (pS⁺ < 3.5), while electron-donating groups (e.g., methyl) enable rearrangement across a broader pH range (pS⁺ 0.1–14.9). Free energy relationships (LFERs) correlate substituent σ values with rate constants .

Q. What role do noncovalent interactions (CH⋯N, CH⋯π) play in the crystal packing and stability of 5-phenyl-1,2,4-oxadiazole derivatives?

CH⋯N interactions (2.5–3.0 Å) stabilize layered structures, while CH⋯π contacts (3.3–3.6 Å) enhance dimensionality. For example, 2-(benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole derivatives form dimers via C–H⋯N bonds, influencing solubility and melting points .

Q. How can SHELX software be utilized in the structural refinement of this compound derivatives from X-ray diffraction data?

SHELXL refines structures using least-squares minimization, handling twinning and high-resolution data. Key steps include:

  • Data integration : With SAINT or HKL-3000.
  • Phase determination : Via direct methods (SHELXS) or experimental phasing (SHELXC/D/E).
  • Hydrogen placement : Riding model or difference Fourier maps .

Q. What strategies are employed to resolve contradictions in biological activity data across different cancer cell lines for 5-phenyl-1,2,4-oxadiazole sulfonamide derivatives?

Discrepancies (e.g., high activity in leukemia vs. low activity in breast cancer) are addressed by:

  • Dose-response validation : Confirm GP trends at multiple concentrations.
  • Target profiling : Assess binding to kinases or tubulin.
  • Metabolic stability assays : Rule out false negatives from rapid degradation .

Q. How does the introduction of electron-withdrawing/donating groups at specific positions alter the reactivity and pharmacological profile of this compound analogs?

Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, accelerating nucleophilic substitutions. Conversely, –OCH₃ groups improve solubility and bioavailability. In sulfonamides, 4-methylpiperidine substituents increase antitumor potency (e.g., GP 9.28% in RFX 393 renal cancer) by enhancing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide
Reactant of Route 2
5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.